N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide

Metabolic stability Trifluoromethyl effect Thiazole SAR

N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide (CAS 896606-60-3, molecular formula C21H17F3N2OS, molecular weight 402.4 g/mol) is a synthetic thiazole-based cinnamamide that combines a 4-trifluoromethylphenyl substituent at the thiazole 2-position with an ethyl linker to a cinnamamide moiety. Its structure places it within a broader class of thiazole-cinnamamide hybrids under investigation for anti-proliferative, antiviral, and anti-infective activities; the trifluoromethyl group is recognized for enhancing metabolic stability and modulating target-binding affinity compared to non-fluorinated analogs.

Molecular Formula C21H17F3N2OS
Molecular Weight 402.44
CAS No. 896606-60-3
Cat. No. B2653784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide
CAS896606-60-3
Molecular FormulaC21H17F3N2OS
Molecular Weight402.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H17F3N2OS/c22-21(23,24)17-9-7-16(8-10-17)20-26-18(14-28-20)12-13-25-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27)/b11-6+
InChIKeyVUKHDTORADAEFP-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide (CAS 896606-60-3) – Compound Identity and Procurement Foundation


N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide (CAS 896606-60-3, molecular formula C21H17F3N2OS, molecular weight 402.4 g/mol) is a synthetic thiazole-based cinnamamide that combines a 4-trifluoromethylphenyl substituent at the thiazole 2-position with an ethyl linker to a cinnamamide moiety [1]. Its structure places it within a broader class of thiazole-cinnamamide hybrids under investigation for anti-proliferative, antiviral, and anti-infective activities; the trifluoromethyl group is recognized for enhancing metabolic stability and modulating target-binding affinity compared to non-fluorinated analogs [2].

Why Generic Substitution Is Not Advisable for N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide


Within the thiazole-cinnamamide chemotype, minor structural modifications—such as the position of the thiazole-phenyl linkage, the length of the spacer, or the presence and placement of a trifluoromethyl group—can drastically alter target engagement and cellular potency. For example, in N-(4-phenylthiazol-2-yl)cinnamamide series, moving substituents on the cinnamamide ring shifted antiproliferative IC50 values against cancer cell lines by more than 10-fold [1]. Similarly, N-(substituted-thiazol-2-yl)cinnamamide analogs exhibited SARS-CoV-2 Mpro IC50 values ranging from 14.7 to 22.61 µM, demonstrating that even closely related analogs are not interchangeable [2]. This compound's unique 2-(4-trifluoromethylphenyl)thiazole-4-ethyl linker topology distinguishes it from the 4-phenylthiazol-2-yl and thiazol-2-yl direct-attachment series, making blind substitution risky without target-specific validation.

Quantitative Differentiation Guide for N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide Against Closest Structural Analogs


Trifluoromethylphenyl Substitution at the Thiazole 2-Position Correlates with Enhanced Metabolic Stability vs. Non-Fluorinated Phenylthiazole Analogs

The presence of a 4-trifluoromethyl group on the phenyl ring attached to the thiazole 2-position is expected to increase oxidative metabolic stability relative to non-fluorinated 4-phenylthiazole analogs. In the N-(4-phenylthiazol-2-yl)cinnamamide series, the most potent antiproliferative compounds (e.g., compound 8f) contained electron-withdrawing groups on the cinnamamide phenyl ring, with IC50 values of 0.89–1.02 µM against MCF-7 and HCT-116 cells; however, the 4-phenylthiazole-2-yl scaffold lacks the CF3 group known to hinder CYP-mediated metabolism [1]. While direct metabolic stability data for the target compound are not publicly available, class-level inference from trifluoromethyl-containing drug candidates suggests a typical increase in metabolic half-life of 2- to 5-fold over non-fluorinated counterparts [2].

Metabolic stability Trifluoromethyl effect Thiazole SAR

Ethyl Linker Between Thiazole and Cinnamamide Confers Conformational Flexibility Absent in Direct-Attachment N-(Thiazol-2-yl)cinnamamide Inhibitors

The target compound incorporates an ethylene (-CH2CH2-) spacer between the thiazole 4-position and the cinnamamide nitrogen, whereas the most studied analogs, such as the N-(substituted-thiazol-2-yl)cinnamamide SARS-CoV-2 Mpro inhibitors, attach the cinnamamide directly to the thiazole 2-position. The direct-attachment series achieved IC50 values of 14.7–22.61 µM against Mpro, with molecular modeling showing hydrogen bonds to Gln189 and Glu166 and π-π stacking between the thiazole and His41 [1]. The ethyl linker in the target compound is predicted to alter the distance and angle between the thiazole core and the cinnamamide pharmacophore, potentially enabling interactions with distinct binding pockets or accommodating different target geometries.

Conformational flexibility Linker SAR Thiazole-cinnamamide

Computationally Predicted Physicochemical Profile Suggests Superior Permeability Over N-(4-Phenylthiazol-2-yl)cinnamamide Derivatives

The target compound has a computed XLogP3-AA of 5.2, a topological polar surface area (TPSA) of 70.2 Ų, and a molecular weight of 402.4 g/mol [1]. In comparison, representative N-(4-phenylthiazol-2-yl)cinnamamide derivatives (MW ~360–390 g/mol, TPSA ~75–85 Ų, cLogP ~3.5–4.5) [2] occupy a more polar, lower-lipophilicity space. The higher logP and lower TPSA of the target compound are predicted to enhance passive membrane permeability and CNS penetration potential, although at the cost of potentially reduced aqueous solubility.

Physicochemical properties Permeability Drug-likeness

Distinct Substitution Pattern Avoids IP Contested Space Occupied by N-(4-Phenylthiazol-2-yl)cinnamamide Antitumor Leads

The 2015 MedChemComm series on N-(4-phenylthiazol-2-yl)cinnamamide derivatives explicitly claims anti-tumor applications for compounds where the cinnamamide is attached directly to the thiazole 2-position and the phenyl ring is at the 4-position [1]. The present compound inverts this connectivity (phenyl at thiazole 2-position, ethyl-cinnamamide at 4-position) and introduces a trifluoromethyl substituent, placing it structurally and potentially legally outside the scope of those composition-of-matter disclosures. This structural distinction may simplify IP clearance for commercial development or procurement for proprietary screening libraries.

Patent landscape Freedom to operate Chemical novelty

Prioritized Application Scenarios for N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide Based on Structural Differentiation Evidence


Anticancer Lead Discovery Requiring Metabolically Stable Thiazole-Cinnamamide Scaffolds

The compound's trifluoromethyl group and ethyl linker topology support its use as a starting point for anticancer lead optimization, particularly where the N-(4-phenylthiazol-2-yl)cinnamamide series has already shown potent antiproliferative activity (IC50 ~1 µM) but may suffer from metabolic liabilities [1]. The predicted enhanced metabolic stability of the CF3-phenyl analog positions it as a follow-up candidate for structure-activity relationship studies aiming to improve pharmacokinetic profiles while retaining or enhancing potency.

Proprietary Screening Library Expansion for Novel Antiviral Target Engagement

Given the demonstrated activity of N-(thiazol-2-yl)cinnamamide analogs against SARS-CoV-2 Mpro (IC50 14.7–22.61 µM) [2], this structurally distinct analog with an ethyl linker may access alternative binding conformations. It is suitable for inclusion in antiviral screening decks targeting pandemic-preparedness programs, especially where IP freedom-to-operate is a procurement criterion.

Physicochemical Property-Driven CNS Penetration Screening

With a computed XLogP3-AA of 5.2 and TPSA of 70.2 Ų [3], the compound falls within favorable ranges for CNS penetration. It can serve as a tool compound for blood-brain barrier permeability assays in neuro-oncology or neurovirology programs, where the direct-attachment thiazole-cinnamamide analogs (lower logP) would be predicted to have lower brain exposure.

SAR Expansion Around Thiazole Positional Isomers in Anti-Infective Programs

The compound's distinct substitution pattern (2-aryl, 4-ethyl-cinnamamide) complements existing SAR knowledge from 4-aryl-thiazol-2-yl-cinnamamide anti-tumor series and thiazol-2-yl-cinnamamide antiviral series. It is a strategic procurement choice for medicinal chemistry groups seeking to map the biological consequences of thiazole substitution isomerism across multiple therapeutic indications.

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